molecular formula C6H9Cl2N3O B8455598 3-(2-Aminoethoxy)-6-chloropyridazine hydrochloride CAS No. 89514-63-6

3-(2-Aminoethoxy)-6-chloropyridazine hydrochloride

Cat. No. B8455598
M. Wt: 210.06 g/mol
InChI Key: PQBHXMXGDPJBOU-UHFFFAOYSA-N
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Patent
US04599333

Procedure details

To a suspension of 4.2 g of 61% sodium hydride in 100 ml of benzene was added dropwise 6.2 g of 2-aminoethanol at room temperature. Then, 15 g of 3,6-dichloropyridazine was added, and the mixture was refluxed for 1 hour. After cooling, the reaction mixture was washed with water, and dried over magnesium sulfate. After evaporating the solvent, the residue was treated with hydrogen chrolide-ether solution to give 5.73 g of 3-(2-aminoethoxy)-6-chloropyridazine hydrochloride as crystals.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][CH2:4][CH2:5][OH:6].[Cl:7][C:8]1[N:9]=[N:10][C:11](Cl)=[CH:12][CH:13]=1>C1C=CC=CC=1>[ClH:7].[NH2:3][CH2:4][CH2:5][O:6][C:11]1[N:10]=[N:9][C:8]([Cl:7])=[CH:13][CH:12]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
ADDITION
Type
ADDITION
Details
the residue was treated with hydrogen chrolide-ether solution

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCOC=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.73 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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